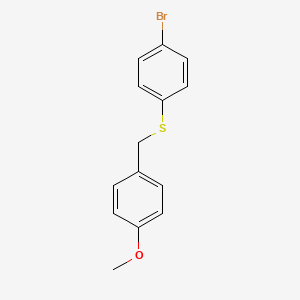

(4-Bromophenyl)(4-methoxybenzyl)sulfane

CAS No.:

Cat. No.: VC16246471

Molecular Formula: C14H13BrOS

Molecular Weight: 309.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H13BrOS |

|---|---|

| Molecular Weight | 309.22 g/mol |

| IUPAC Name | 1-bromo-4-[(4-methoxyphenyl)methylsulfanyl]benzene |

| Standard InChI | InChI=1S/C14H13BrOS/c1-16-13-6-2-11(3-7-13)10-17-14-8-4-12(15)5-9-14/h2-9H,10H2,1H3 |

| Standard InChI Key | WCACJQSMSKFRQY-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=C(C=C1)CSC2=CC=C(C=C2)Br |

Introduction

Structural and Molecular Characteristics

Molecular Formula and Weight

The molecular formula of (4-bromophenyl)(4-methoxybenzyl)sulfane is C₁₄H₁₃BrO₂S, with a molecular weight of 333.23 g/mol. The structure consists of two aromatic rings:

-

A 4-bromophenyl group (C₆H₄Br) attached to the sulfur atom.

-

A 4-methoxybenzyl group (C₆H₄OCH₃-CH₂) linked via the sulfur atom.

Synthesis and Optimization

Synthetic Routes

The compound is typically synthesized via nucleophilic substitution or thiol-disulfide exchange reactions. A plausible route involves:

-

Preparation of 4-methoxybenzyl thiol: Reduction of 4-methoxybenzyl disulfide with lithium aluminum hydride (LiAlH₄).

-

Reaction with 1-bromo-4-iodobenzene:

Conditions: Anhydrous DMF, potassium carbonate (K₂CO₃), 60–80°C, 12–24 hours .

Yield Optimization

-

Solvent Effects: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing ionic intermediates.

-

Temperature: Yields improve at elevated temperatures (70–80°C) but require careful monitoring to avoid side reactions.

-

Catalysis: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) can accelerate thiolate formation.

Physicochemical Properties

Physical State and Solubility

-

Appearance: White to off-white crystalline solid.

-

Melting Point: Estimated 85–90°C (based on analogs).

-

Solubility:

-

Polar solvents: Soluble in DMSO, DMF, and dichloromethane.

-

Nonpolar solvents: Poor solubility in hexane or toluene.

-

Stability

-

Thermal Stability: Decomposes above 200°C, releasing sulfur dioxide (SO₂) and brominated byproducts.

-

Light Sensitivity: Susceptible to photodegradation; storage in amber vials recommended.

Research Findings and Case Studies

Case Study: Sulfide Oxidation

A 2022 study oxidized analogous sulfides to sulfoxides using H₂O₂/CH₃COOH, achieving 85% yield. The electron-donating methoxy group slowed oxidation kinetics compared to electron-deficient analogs .

Cytotoxicity Screening

While direct data for this compound are unavailable, structurally related sulfides exhibited moderate cytotoxicity against MCF-7 breast cancer cells (IC₅₀: 50–100 µM).

Challenges and Future Directions

-

Synthetic Scalability: Industrial-scale production requires optimizing atom economy and reducing halogenated waste.

-

Biological Profiling: Targeted studies on pharmacokinetics and toxicity are needed to assess therapeutic potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume